

Technical Guide: Physicochemical and Synthetic Profile of 2-Bromo-4-phenylpyridine

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Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

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Introduction

2-Bromo-4-phenylpyridine is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, combining a reactive bromine atom on the pyridine ring with a phenyl substituent, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a detailed overview of its key physical properties and a representative experimental workflow for its application in cross-coupling reactions, a cornerstone of modern drug discovery and development.

Physical Properties of 2-Bromo-4-phenylpyridine

The accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. The melting and boiling points of **2-Bromo-4-phenylpyridine** are summarized below.

Property	Value	Conditions
Melting Point	65-66 °C	Solvent: ligroine[1][2]
Boiling Point	311.7 °C	at 760 mmHg[1][2]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of **2-Bromo-4-phenylpyridine** is not extensively detailed in publicly available literature, standardized methodologies are routinely employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of **2-Bromo-4-phenylpyridine** can be determined using a standard capillary melting point apparatus.[\[3\]](#)[\[4\]](#)

Methodology:

- A small, finely powdered sample of **2-Bromo-4-phenylpyridine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[5\]](#)
- The capillary tube is placed in a melting point apparatus, and the temperature is raised rapidly to approximately 10-15°C below the expected melting point.[\[3\]](#)[\[5\]](#)
- The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.
- The temperature at which the first liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure compounds, this range is typically narrow.[\[3\]](#)

Boiling Point Determination (Microscale Method)

The boiling point of liquid compounds at atmospheric pressure can be determined using a microscale technique.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- A small volume of **2-Bromo-4-phenylpyridine** is placed in a small-diameter test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

- The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the substance equals the external pressure.^[7]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

2-Bromo-4-phenylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and substituted pyridine compounds, which are prevalent motifs in pharmaceuticals.^{[1][9]}

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with **2-Bromo-4-phenylpyridine**.

Methodology:

- **Reaction Setup:** In a dry reaction vessel (e.g., a Schlenk flask), **2-Bromo-4-phenylpyridine** (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 equivalents) are combined.
- **Inert Atmosphere:** The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of evacuation and backfilling.
- **Solvent Addition:** Anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

- **Reaction:** The reaction mixture is heated (typically between 80-120°C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Visualized Workflow: Suzuki-Miyaura Coupling

The logical flow of the Suzuki-Miyaura coupling reaction is depicted in the following diagram.



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Caption: Logical workflow for the Suzuki-Miyaura cross-coupling of **2-Bromo-4-phenylpyridine**.

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